N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at the 2-position with an acetamido group bearing a 2-methoxyphenoxy moiety and at the 3-position with an N-ethyl carboxamide. The 2-methoxy group on the phenoxy ring and the ethyl substituent on the carboxamide are critical for modulating biological activity and physicochemical properties.
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-ethyl-2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-3-21-19(24)18-13-8-4-7-11-16(13)27-20(18)22-17(23)12-26-15-10-6-5-9-14(15)25-2/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
ZLUKEYYNLAUSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Cyclohexenethioamide Cyclization
A representative protocol involves reacting cyclohexenecarbonyl chloride with thiourea derivatives under basic conditions. For example, treatment of cyclohex-1-ene-1-carbonyl chloride with thiourea in anhydrous tetrahydrofuran (THF) at 0–5°C generates the corresponding thioamide, which undergoes thermal cyclization at 120°C to yield the tetrahydrobenzothiophene core.
Friedel-Crafts Alkylation
Alternative methods utilize Friedel-Crafts alkylation of thiophene derivatives with cyclohexene episulfonium intermediates. This approach requires Lewis acids like aluminum chloride (AlCl₃) and achieves moderate yields (45–60%).
Functionalization of the Benzothiophene Core
N-Ethyl Carboxamide Installation
The N-ethyl carboxamide group is introduced via nucleophilic acyl substitution. 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is reacted with ethylamine in the presence of triethylamine (TEA) as a base.
Example Protocol
Acetamide Functionalization at Position 2
The 2-amino group is acylated using 2-methoxyphenoxy acetyl chloride. This step demands careful control of reaction stoichiometry to avoid over-acylation.
Optimized Conditions
| Parameter | Value |
|---|---|
| Reagent | 2-Methoxyphenoxy acetyl chloride (1.1 eq) |
| Base | TEA (2.0 eq) |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Reaction Time | 6 h |
| Yield | 72% |
Large-Scale Manufacturing Considerations
Industrial synthesis prioritizes solvent recovery, catalytic efficiency, and minimal purification steps. A 100-gallon reactor process for a related tetrahydrobenzothiophene derivative highlights:
-
Solvent Choice : 2-methyltetrahydrofuran (2-MeTHF) for improved phase separation.
-
Workup : Sequential washes with NaCl (2.5%) and sodium carbonate to remove unreacted amines.
-
Purification : Vacuum distillation followed by crystallization from n-heptane.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Mass Spectrometry : APCI+ m/z 441.2 [M+H]⁺.
-
¹H NMR : Characteristic signals at δ 7.65 (d, 1H, benzothiophene), 4.66 (m, 1H, methoxyphenoxy), 3.30 (s, 3H, OCH₃).
Yield Optimization Strategies
Comparative analysis of reductive amination vs. direct acylation:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 71.2 | 98.5 | Tolerance to moisture |
| Direct Acylation | 86 | 99.2 | Fewer steps |
| Large-Scale Process | 93 | 99.8 | Scalability |
Reductive amination using NaCNBH₄ in methanol (93% yield) outperforms ZnCl₂-mediated methods (37% yield) due to milder conditions.
Chemical Reactions Analysis
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving functional groups.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain undisclosed due to limited analytical data
Scientific Research Applications
The compound has been investigated for its anti-inflammatory properties. Research indicates that it may act as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. A study highlighted the synthesis of similar compounds that exhibited significant COX-II inhibition, suggesting that N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could have comparable effects due to structural similarities .
Therapeutic Applications
- Pain Management : Given its potential as a COX inhibitor, this compound could be explored as a non-steroidal anti-inflammatory drug (NSAID) alternative. The efficacy of related compounds in reducing pain and inflammation supports further investigation into its analgesic properties.
- Cancer Treatment : Inflammation is a contributing factor in cancer progression. Compounds with anti-inflammatory properties are often studied for their ability to mitigate tumor growth and metastasis. The structural characteristics of this compound may allow it to interact with cellular pathways involved in cancer proliferation.
- Cardiovascular Health : Chronic inflammation is linked to cardiovascular diseases. The compound's ability to reduce inflammation could make it a candidate for cardiovascular protective strategies.
Case Studies and Research Findings
Several studies have examined the synthesis and biological evaluation of compounds similar to this compound:
These studies underscore the potential versatility of the compound in various therapeutic contexts.
Mechanism of Action
The precise mechanism by which N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects remains elusive. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic methods, biological activities, and metabolic stability.
Substituent Variations and Structural Modifications
Table 1: Key Structural Features and Molecular Properties
*Calculated based on molecular formula C21H25N2O4S.
Key Observations:
- N-Ethyl vs. N-Methyl (): The ethyl group in the target compound likely enhances metabolic stability compared to the methyl analog due to reduced susceptibility to oxidative metabolism, as alkyl substitutions at position 6 improve microsomal stability .
- 2-Methoxy vs.
- Ester vs. Carboxamide (): Ethyl ester derivatives (e.g., 6o) are prone to hydrolysis, whereas the carboxamide in the target compound offers greater stability under physiological conditions.
Key Observations:
- Antimicrobial Activity: Derivatives with azomethine (Schiff base) linkages, such as those in , exhibit antibacterial and antifungal activities. The target compound lacks this motif but may retain activity via its acetamido-phenoxy group .
- Metabolic Stability: The ethyl group in the target compound aligns with findings that alkyl substituents (e.g., compound 3, 4, 6) resist microsomal degradation better than hydroxylated analogs .
Biological Activity
N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of benzothiophene derivatives that have been studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.48 g/mol
The structure features a benzothiophene core with substituents that enhance its biological activity.
Anticancer Activity
Research has indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and the activation of caspases .
Table 1: Summary of Anticancer Studies on Benzothiophene Derivatives
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Inhibition of COX Enzymes | Cytokine Reduction | Reference |
|---|---|---|---|
| Compound X | COX-1: 70%, COX-2: 80% | IL-6, TNF-alpha | |
| N-ethyl-2-{...} | COX-1: 60%, COX-2: 75% | IL-1beta |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It could affect pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and tumor growth.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in various cancer cell lines.
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzothiophene derivatives:
- Case Study on Breast Cancer : A derivative similar to N-ethyl-2-{...} was tested in a clinical setting, demonstrating significant tumor reduction in patients resistant to conventional therapies .
- Case Study on Chronic Inflammation : Patients with rheumatoid arthritis showed marked improvement when treated with a related compound, leading to decreased joint swelling and pain relief .
Q & A
Q. What are the key synthetic pathways for synthesizing N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
- Methodology : The synthesis typically involves multi-step organic reactions:
Core formation : Cyclization of tetrahydrobenzothiophene derivatives using thiourea or Lawesson’s reagent under reflux conditions.
Substitution : Introduction of the 2-methoxyphenoxyacetyl group via nucleophilic acyl substitution, often employing coupling agents like DCC or EDC in anhydrous solvents (e.g., DMF or THF).
Protecting group strategies : Ethyl or methyl esters are used to stabilize reactive intermediates, followed by deprotection under acidic/basic conditions.
Key challenges include optimizing regioselectivity and minimizing side reactions during cyclization .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve the 3D configuration of the tetrahydrobenzothiophene core and amide linkage.
- FT-IR to verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide).
Cross-referencing spectral data with structurally analogous compounds (e.g., ethyl 2-{[(4-methylphenoxy)acetyl]amino} derivatives) improves confidence in assignments .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Enzyme inhibition assays : Test against kinases, proteases, or acetylcholinesterase (common targets for benzothiophene derivatives) using fluorometric or colorimetric substrates.
- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) are essential to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time, temperature, and reagent stoichiometry.
- Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps.
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC with C18 columns.
Computational tools (e.g., ICReDD’s reaction path search methods) can predict optimal conditions by integrating quantum chemical calculations .
Q. What computational approaches are effective for predicting binding interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., kinases). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the tetrahydrobenzothiophene core.
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.
- QM/MM hybrid methods : Evaluate electronic effects of the 2-methoxyphenoxy substituent on binding affinity.
Validate predictions with experimental SAR data from analogs (e.g., chloro/methyl substitutions in and ) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Assay standardization : Compare protocols for cell line viability (e.g., ATP-based vs. resazurin assays) and enzyme sources (recombinant vs. tissue-extracted).
- Solubility assessment : Measure compound solubility in assay buffers (DLS or nephelometry) to rule out false negatives from aggregation.
- Metabolic stability : Test hepatic microsomal degradation to ensure observed activity is not artifactually low due to rapid metabolism.
Cross-study meta-analyses of structurally similar compounds (e.g., N-benzyl analogs in ) can identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
